molecular formula C14H21N3O2 B5689805 N,1-dimethyl-N-[(4-nitrophenyl)methyl]piperidin-4-amine

N,1-dimethyl-N-[(4-nitrophenyl)methyl]piperidin-4-amine

Cat. No.: B5689805
M. Wt: 263.34 g/mol
InChI Key: IOGOFXGQQRHSIE-UHFFFAOYSA-N
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Description

N,1-dimethyl-N-[(4-nitrophenyl)methyl]piperidin-4-amine is a chemical compound with the molecular formula C13H19N3O2 It is a derivative of piperidine, a six-membered ring containing nitrogen, and features a nitrophenyl group attached to the piperidine ring

Properties

IUPAC Name

N,1-dimethyl-N-[(4-nitrophenyl)methyl]piperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O2/c1-15-9-7-13(8-10-15)16(2)11-12-3-5-14(6-4-12)17(18)19/h3-6,13H,7-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOGOFXGQQRHSIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)N(C)CC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,1-dimethyl-N-[(4-nitrophenyl)methyl]piperidin-4-amine typically involves the reaction of piperidine derivatives with nitrobenzyl halides under basic conditions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N,1-dimethyl-N-[(4-nitrophenyl)methyl]piperidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to form nitroso or hydroxylamine derivatives.

    Substitution: The piperidine ring can undergo substitution reactions with electrophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C).

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Electrophiles such as alkyl halides, acyl chlorides.

Major Products Formed

    Reduction: 4-aminophenyl derivatives.

    Substitution: Various alkylated or acylated piperidine derivatives.

Scientific Research Applications

N,1-dimethyl-N-[(4-nitrophenyl)methyl]piperidin-4-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential use as a drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N,1-dimethyl-N-[(4-nitrophenyl)methyl]piperidin-4-amine involves its interaction with molecular targets such as enzymes or receptors. The nitrophenyl group can participate in electron transfer processes, while the piperidine ring can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    N,N-dimethyl-1-(4-nitrophenyl)piperidin-4-amine: Similar structure but with different substituents on the piperidine ring.

    4-nitrophenylpiperidine: Lacks the dimethylamino group, leading to different chemical properties.

Uniqueness

N,1-dimethyl-N-[(4-nitrophenyl)methyl]piperidin-4-amine is unique due to the presence of both the nitrophenyl and dimethylamino groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in various fields of research and industry .

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